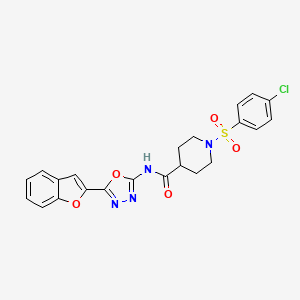
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide involves multiple steps, starting with the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with various electrophiles under basic conditions in an aprotic polar solvent to yield the target compounds . In a related study, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was achieved by treating substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized using various spectroscopic techniques. The structure elucidation includes the use of 1H-NMR, IR, and elemental analysis, which confirms the presence of the desired functional groups and the overall molecular framework . The presence of the 1,3,4-oxadiazole ring is a common feature in these compounds, which is known to contribute to biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically substitution reactions where electrophiles react with nucleophilic sites on the intermediates. The nature of the substituents on the benzhydryl and sulfonamide rings is crucial as it influences the reactivity and the subsequent antimicrobial activity of the final compounds . The oxadiazole ring formation is a key step in the synthesis, which is a common structural motif in many pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the sulfonyl group and the oxadiazole ring suggests that these compounds would have significant polar character, which could affect their solubility and stability. The synthesized compounds' antimicrobial activity suggests that they have the necessary properties to interact with biological targets effectively . The antiproliferative activity of related oxadiazole derivatives further supports the notion that these compounds can interact with biological macromolecules, such as tubulin, to exert their effects .
Case Studies and Applications
The synthesized compounds have been evaluated for their potential as antimicrobial agents against bacterial and fungal pathogens of tomato plants, with some derivatives showing significant potent activities . In another study, the antiproliferative activity of oxadiazole derivatives was demonstrated through their action as tubulin inhibitors, which is a promising mechanism for cancer therapy . Additionally, the synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase, which is a target for Alzheimer’s disease treatment, and their hemolytic activity was evaluated to assess their safety as drug candidates .
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
A study investigated N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for their potential as new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's treatment (Rehman et al., 2018).
Anti-bacterial Study
Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds were screened against both Gram-negative and Gram-positive bacteria, exhibiting moderate to significant antibacterial activity (Khalid et al., 2016).
Molecular Docking Studies
A similar study on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved molecular docking studies to find ligand-binding affinity in the active sites of human butyrylcholinesterase (BChE) enzyme. This research suggested that these compounds could be significant for understanding interactions at the molecular level (Khalid et al., 2016).
Antibacterial Activity
Another synthesis study focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against various bacterial strains, suggesting potential antibacterial applications (Iqbal et al., 2017).
Propriétés
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5S/c23-16-5-7-17(8-6-16)33(29,30)27-11-9-14(10-12-27)20(28)24-22-26-25-21(32-22)19-13-15-3-1-2-4-18(15)31-19/h1-8,13-14H,9-12H2,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLQUJNQBZOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

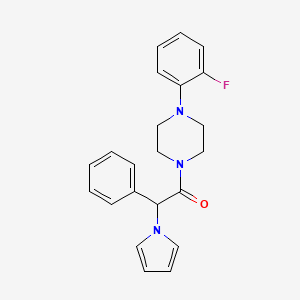
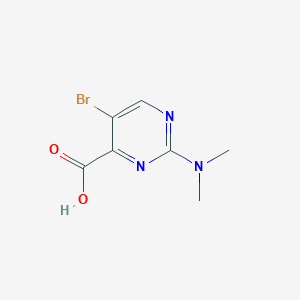
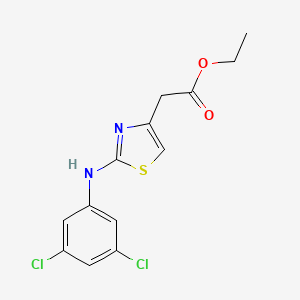

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)
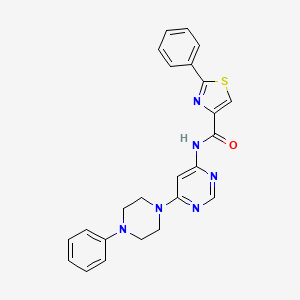
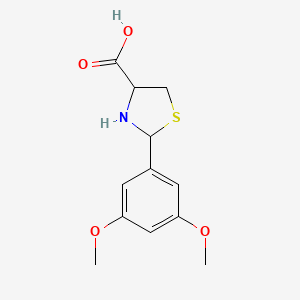
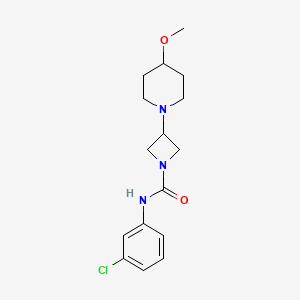
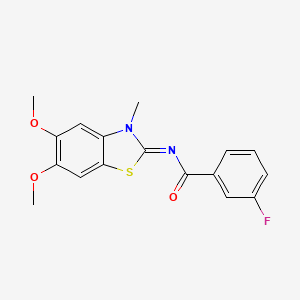
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)